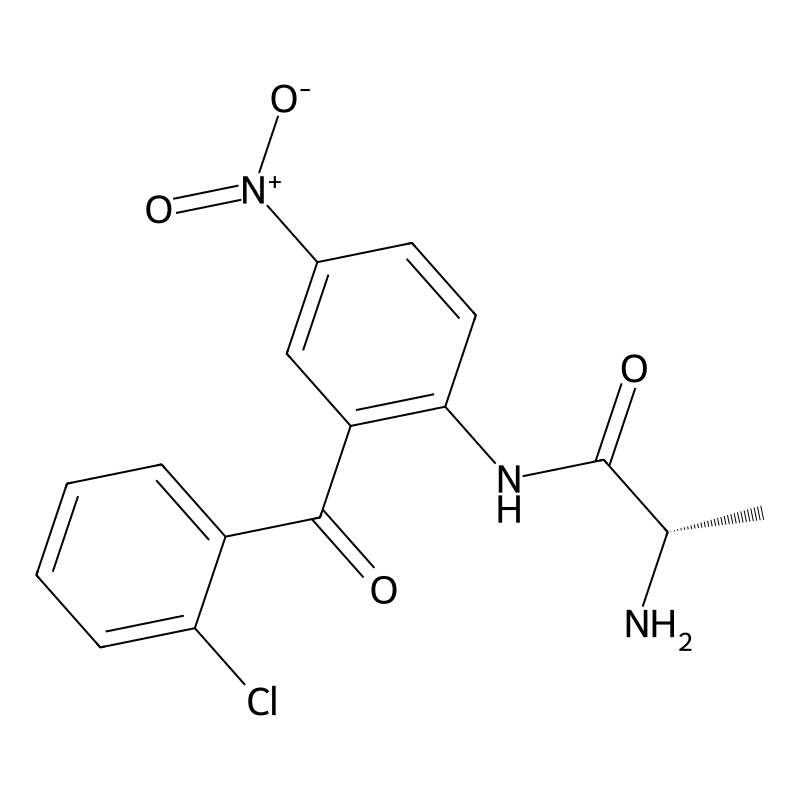

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Impurity in Clonazepam: Several sources identify (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide as an impurity in the drug Clonazepam [, , ]. Clonazepam is a prescription medication used to treat seizures and epilepsy []. The presence of impurities can affect the safety and efficacy of a drug, and research is often conducted to understand and minimize their formation during synthesis.

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide is a chiral compound characterized by its unique structure, which features a propanamide backbone substituted with a 2-chlorobenzoyl group and a 4-nitrophenyl moiety. Its molecular formula is with a molecular weight of approximately 347.75 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry .

- Nucleophilic Substitution: The chlorine atom in the chlorobenzoyl group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Reduction: The nitro group can be reduced to an amino group, altering the compound's biological properties.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.

Preliminary studies indicate that (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide exhibits promising biological activities, particularly in the context of cancer research. It has been noted for its potential to interact with Bcl-2 family proteins, which play critical roles in regulating apoptosis. This interaction suggests that the compound may have applications as an anti-cancer agent by promoting apoptosis in cancer cells .

The synthesis of (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide typically involves several steps:

- Formation of the Benzoyl Derivative: Starting from appropriate benzoic acids, chlorination and nitration reactions are performed to introduce the chlorine and nitro groups.

- Amidation: The resultant benzoyl derivative is then reacted with an amino acid derivative to form the amide bond.

- Chiral Resolution: If necessary, chiral resolution techniques such as chromatography may be employed to isolate the (S)-enantiomer.

This compound has potential applications in:

- Pharmaceutical Development: Due to its bioactive properties, it may serve as a lead compound for developing new anti-cancer drugs.

- Chemical Research: It can be utilized in studies exploring structure-activity relationships within similar chemical classes.

Interaction studies involving (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide have primarily focused on its binding affinity to various biological targets, particularly proteins involved in cell survival and apoptosis pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Amino-5-nitrophenyl(2-chlorophenyl)methanone | 2011-66-7 | 0.83 | Contains a methanone group instead of an amide |

| 2'-Chloro-5'-nitroacetophenone | 23082-50-0 | 0.76 | Lacks the propanamide structure |

| 1-(2-Chloro-4-nitrophenyl)ethanone | 67818-41-1 | 0.75 | Features an ethanone structure |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | 55198-89-5 | 0.74 | Contains a quinoline framework |

| (Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide | 1800044-76-1 | 0.70 | Incorporates a piperidine moiety |

These compounds illustrate various modifications that alter their biological activity and potential applications while retaining some structural characteristics of (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide.